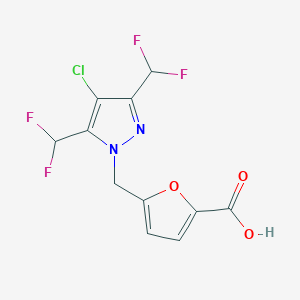
5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClF4N2O3 and its molecular weight is 326.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid, known by its CAS number 1005583-72-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of the compound is characterized by the following formula:
| Property | Value |
|---|---|
| IUPAC Name | 5-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid |
| Molecular Formula | C₁₁H₇ClF₄N₂O₃ |
| Molecular Weight | 326.63 g/mol |
| CAS Number | 1005583-72-1 |
Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The presence of difluoromethyl groups can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacological profiles.
Anti-inflammatory Activity
Several studies have reported on the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| 5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid | TBD |
| Diclofenac | 54.65 |
| Celecoxib | TBD |
The compound's structural features suggest that it may act as a selective COX inhibitor, which is crucial for developing new anti-inflammatory drugs.
Antimicrobial Activity
In vitro studies have indicated that pyrazole derivatives exhibit antimicrobial properties against various pathogens. For example, a related compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the structural similarity suggests potential efficacy.
Case Studies and Research Findings
Recent literature reviews have highlighted the biological activities of pyrazole derivatives synthesized between 2018 and 2021. Notably:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Some compounds exhibited IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
- Toxicity Assessments : Acute toxicity studies in animal models indicated that certain pyrazole derivatives had high LD50 values (>2000 mg/kg), suggesting a favorable safety profile for further development.
- Mechanistic Insights : Research into the molecular interactions of these compounds with COX enzymes revealed insights into their inhibitory mechanisms, which involve competitive binding at the active site.
Eigenschaften
IUPAC Name |
5-[[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHTKGQAQFYIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














